In Vitro Inhibitory Potency: FR-146687 IC₅₀ Values Versus Finasteride and Dutasteride
FR-146687 exhibits nanomolar-range inhibitory activity against both rat and human 5α-reductase, with measured IC₅₀ values of 1.7 nM (rat) and 4.6 nM (human) [1]. In contrast, finasteride demonstrates markedly weaker potency in comparable in vitro assays, with reported IC₅₀ values ranging from 10 nM to 100 nM depending on enzyme source and assay conditions, while dutasteride shows nanomolar potency against both isozymes but with a distinct steroidal mechanism .
| Evidence Dimension | In vitro enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | FR-146687: 1.7 nM (rat 5α-reductase), 4.6 nM (human 5α-reductase) |
| Comparator Or Baseline | Finasteride: ~10–100 nM IC₅₀ (literature range); Dutasteride: ~0.5–10 nM IC₅₀ (type I/II, literature range) |
| Quantified Difference | FR-146687 is approximately 6- to 60-fold more potent than finasteride in enzymatic assays |
| Conditions | Cell-free enzymatic assays measuring conversion of testosterone to DHT; species-specific enzyme sources |
Why This Matters
The ~6- to 60-fold potency advantage of FR-146687 over finasteride in enzymatic assays supports its selection for studies requiring high-sensitivity 5α-reductase inhibition at reduced compound concentrations, potentially mitigating off-target effects associated with higher dosing.
- [1] Nakayama O, et al. FR146687, a novel steroid 5 alpha-reductase inhibitor: in vitro and in vivo effects on prostates. Prostate. 1997 Jun 1;31(4):241-9. View Source
